molecular formula C11H12N2O B11904747 2-(Dimethylamino)quinolin-4(1H)-one CAS No. 102669-55-6

2-(Dimethylamino)quinolin-4(1H)-one

Cat. No.: B11904747
CAS No.: 102669-55-6
M. Wt: 188.23 g/mol
InChI Key: UQHAFOWIUQQPQF-UHFFFAOYSA-N
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Description

2-(Dimethylamino)quinolin-4(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the dimethylamino group at the 2-position and the keto group at the 4-position of the quinoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-(Dimethylamino)quinolin-4(1H)-one involves the intramolecular cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). This method is efficient and involves the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar cyclization reactions. The use of concentrated sulfuric acid as a catalyst is common due to its effectiveness in promoting the cyclization process. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)quinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming quinolin-4-ol derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Quinolin-4-ol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-(Dimethylamino)quinolin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-2(1H)-one: Lacks the dimethylamino group at the 2-position.

    Quinolin-4-ol: Contains a hydroxyl group instead of a keto group at the 4-position.

    4-Aminoquinoline: Contains an amino group at the 4-position instead of a keto group.

Uniqueness

2-(Dimethylamino)quinolin-4(1H)-one is unique due to the presence of both the dimethylamino group and the keto group, which impart distinct chemical and biological properties

Properties

CAS No.

102669-55-6

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-(dimethylamino)-1H-quinolin-4-one

InChI

InChI=1S/C11H12N2O/c1-13(2)11-7-10(14)8-5-3-4-6-9(8)12-11/h3-7H,1-2H3,(H,12,14)

InChI Key

UQHAFOWIUQQPQF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=O)C2=CC=CC=C2N1

Origin of Product

United States

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